molecular formula C9H7BrN2O2 B1369873 methyl 3-bromo-1H-indazole-6-carboxylate CAS No. 192945-56-5

methyl 3-bromo-1H-indazole-6-carboxylate

Cat. No. B1369873
M. Wt: 255.07 g/mol
InChI Key: NXMJEXMODINMIJ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-1H-indazole-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “methyl 3-bromo-1H-indazole-6-carboxylate” can be represented by the SMILES string CN1N=C2C=C(C(OC)=O)C=CC2=C1Br . The molecular weight of this compound is 269.1 g/mol .


Physical And Chemical Properties Analysis

“Methyl 3-bromo-1H-indazole-6-carboxylate” is a solid substance . It has a molecular weight of 269.1 g/mol . The InChI code for this compound is 1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 .

Scientific Research Applications

  • Compounds showed inhibitory activity on liver cancer cells, with some derivatives being more potent than methotrexate .
  • Certain derivatives displayed potent antiangiogenic activity, suggesting potential for therapeutic use .
  • Some compounds exhibited significant antioxidant activities, comparable to ascorbic acid .
  • The compound’s solubility in water makes it a versatile reagent for different synthetic applications .
  • Insights into the anti-TNFα effect of indazole compounds were gained, which could guide further drug development .
  • Its role as a laboratory reagent underlines its importance in scientific research .
  • The synthesis approaches have been optimized to yield NH-1,2,3-triazoles efficiently .
  • These compounds have shown potential in preclinical models for respiratory diseases .
  • Some derivatives have shown promising results in preliminary assays .
  • Certain derivatives have exhibited significant activity in these areas .
  • Some derivatives have demonstrated the ability to modulate inflammatory responses .
  • Some compounds have shown the potential to block cell division, which is vital for cancer treatment .

Neuroprotective Studies

Scientific Field

Enzyme Inhibition

Scientific Field

Material Science

Scientific Field

Agricultural Chemistry

Scientific Field

Photophysical Studies

Scientific Field

Chemical Sensors

Scientific Field

These additional applications demonstrate the broad scope of research involving “methyl 3-bromo-1H-indazole-6-carboxylate” and its derivatives. The compound’s versatility makes it a valuable asset in various scientific fields, contributing to advancements in medicine, materials science, agriculture, and more. For detailed experimental procedures and quantitative data, consulting the original research articles is recommended. The safety data sheet and other resources provide further information on handling and potential uses .

Safety And Hazards

“Methyl 3-bromo-1H-indazole-6-carboxylate” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

methyl 3-bromo-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-3-6-7(4-5)11-12-8(6)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMJEXMODINMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593351
Record name Methyl 3-bromo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-1H-indazole-6-carboxylate

CAS RN

192945-56-5
Record name 1H-Indazole-6-carboxylic acid, 3-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192945-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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